1-(3-methylbutanoyl)indoline
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Overview
Description
1-(3-Methylbutanoyl)indoline, also known as MI or MBI, is a chemical compound that belongs to the class of indole derivatives. It has been identified as a potential therapeutic agent for various diseases, including cancer, inflammation, and neurodegenerative disorders. MI has also shown promising results in improving cognitive function and memory.
Scientific Research Applications
Antihypertensive Agents and ACE Inhibitors
Indoline derivatives have been synthesized to examine their ability to inhibit angiotensin-converting enzyme (ACE) and reduce systolic blood pressure, showing significant antihypertensive activity. For instance, certain indoline-2-carboxylic acids and related compounds demonstrated in vitro and in vivo potency as ACE inhibitors, highlighting their potential as antihypertensive agents (Kim et al., 1983).
Antimicrobial and Anti-inflammatory Activities
Indoline derivatives, such as griseofamine A and B, isolated from Penicillium griseofulvum, have shown weak anti-inflammatory activity by inhibiting NO and TNF-α production. This suggests their potential application in developing anti-inflammatory and antimicrobial therapies (Zang et al., 2018).
Synthetic Organic Chemistry
Indoline derivatives have been a focus in the modernization of synthesis methods within synthetic organic chemistry, given their wide range of biochemical and physiological significance. The development of new synthetic methods for indoline derivatives continues to be a significant area of research, suggesting the broad applicability of these compounds in medicinal and pharmacological fields (Syromolotov et al., 2019).
Aromatization by Cytochrome P450 Enzymes
A novel "aromatase" process involving the dehydrogenation of indoline by cytochrome P450 enzymes to produce indole has been identified. This study highlights the enzymatic conversion potential of indoline derivatives, providing a foundation for exploring metabolic engineering and the synthesis of value-added chemicals from indoline derivatives (Sun et al., 2007).
Metabolic Engineering for 1-Butanol Production
Research into the metabolic engineering of Methylobacterium extorquens AM1 for 1-butanol production illustrates the potential of using indoline derivatives and related metabolic pathways in biotechnology. By modifying pathways involving coenzyme A (CoA)-derivative metabolites, such as crotonyl-CoA, this study showcases the application of indoline derivatives in the sustainable production of bulk chemicals (Hu & Lidstrom, 2014).
Mechanism of Action
Safety and Hazards
Future Directions
Indoline structures are beginning to be exploited as the basic backbone of various drugs . As research continues, dihydroindoles and their derivatives will play a greater role in the medical field . The development of new synthetic methods for the dearomatization of the indole nucleus to access such structures is an ongoing research focus .
properties
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-3-methylbutan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-10(2)9-13(15)14-8-7-11-5-3-4-6-12(11)14/h3-6,10H,7-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGJGSUKSORSYIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)N1CCC2=CC=CC=C21 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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